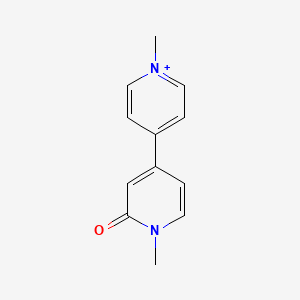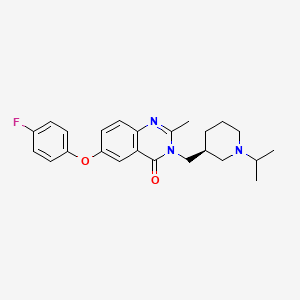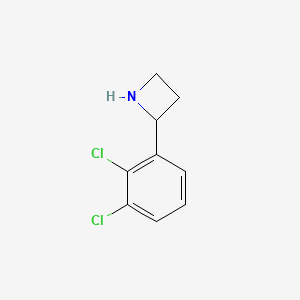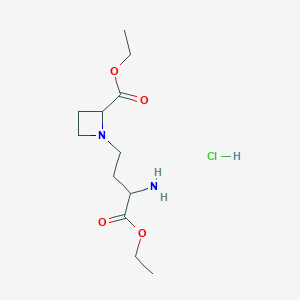
WYE 354-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WYE 354-d3 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), which is a key regulator of cell growth, proliferation, and survival. This compound is particularly notable for its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), making it a valuable tool in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WYE 354-d3 involves several steps, starting from commercially available starting materialsThe final product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and advanced purification techniques to meet the stringent requirements for pharmaceutical-grade compounds .
Chemical Reactions Analysis
Types of Reactions
WYE 354-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
WYE 354-d3 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of mTOR in cancer cell growth and proliferation, and to develop targeted therapies for various types of cancer
Biology: It is used to investigate the signaling pathways involved in cell growth, metabolism, and autophagy
Medicine: It is being explored as a potential therapeutic agent for diseases characterized by dysregulated mTOR signaling, such as cancer and neurodegenerative disorders
Industry: It is used in the development of new drugs and therapeutic strategies targeting mTOR
Mechanism of Action
WYE 354-d3 exerts its effects by competitively inhibiting the ATP-binding site of mTOR, thereby blocking its kinase activity. This inhibition affects both mTORC1 and mTORC2, leading to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival. The molecular targets of this compound include the phosphorylation sites on proteins such as S6 kinase and Akt .
Comparison with Similar Compounds
Similar Compounds
Rapamycin: Another mTOR inhibitor that primarily targets mTORC1.
PP242: A dual mTORC1/mTORC2 inhibitor similar to WYE 354-d3.
Torin1: A potent and selective mTOR inhibitor with a similar mechanism of action
Uniqueness
This compound is unique in its ability to inhibit both mTORC1 and mTORC2 with high specificity and potency. This dual inhibition makes it particularly effective in overcoming resistance mechanisms that may arise with selective mTORC1 inhibitors .
Properties
CAS No. |
1794791-66-4 |
|---|---|
Molecular Formula |
C₂₄H₂₆D₃N₇O₅ |
Molecular Weight |
498.55 |
Synonyms |
4-[6-[4-[[(Methoxy-d3)carbonyl]amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic Acid Methyl Ester; WYE-354-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


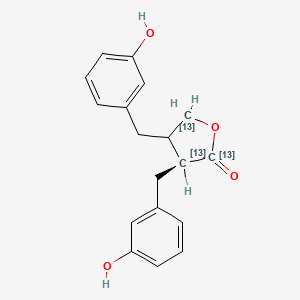
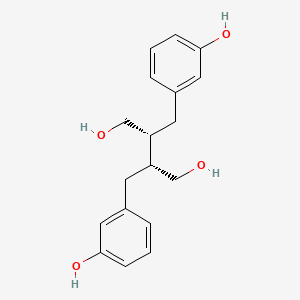
![3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid](/img/structure/B1146439.png)
